molecular formula C15H32O3S B12556021 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol CAS No. 149731-67-9

2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol

Cat. No.: B12556021
CAS No.: 149731-67-9
M. Wt: 292.5 g/mol
InChI Key: FARBKIDDOOEDML-UHFFFAOYSA-N
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Description

2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C13H28O3S It is characterized by the presence of a sulfanyl group (–SH) attached to an undecyl chain, which is further connected to an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 11-bromoundecanol and 2-(2-hydroxyethoxy)ethanol.

    Reaction with Sodium Hydride: The 11-bromoundecanol is reacted with sodium hydride to form the corresponding alkoxide.

    Nucleophilic Substitution: The alkoxide is then reacted with 2-(2-hydroxyethoxy)ethanol in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the desired product.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or thiols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols or thiols.

    Substitution: Ethers or esters.

Scientific Research Applications

2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of thiol-based redox reactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets and pathways:

    Thiol Group: The sulfanyl group can participate in redox reactions, acting as a reducing agent or forming disulfide bonds.

    Hydroxyl Group: The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.

    Pathways: The compound can modulate redox-sensitive pathways, impacting cellular processes such as signal transduction and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: This compound has a similar structure but with a shorter alkyl chain.

    2-(Undecyloxy)ethan-1-ol: This compound lacks the sulfanyl group, making it less reactive in redox reactions.

Uniqueness

2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethan-1-ol is unique due to the presence of both a sulfanyl group and a long alkyl chain, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring both hydrophobic and redox-active functionalities.

Properties

CAS No.

149731-67-9

Molecular Formula

C15H32O3S

Molecular Weight

292.5 g/mol

IUPAC Name

2-[2-(11-sulfanylundecoxy)ethoxy]ethanol

InChI

InChI=1S/C15H32O3S/c16-10-12-18-14-13-17-11-8-6-4-2-1-3-5-7-9-15-19/h16,19H,1-15H2

InChI Key

FARBKIDDOOEDML-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOCCOCCO)CCCCCS

Origin of Product

United States

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